molecular formula C9H9NO2 B1520045 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one CAS No. 22246-05-5

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B1520045
CAS No.: 22246-05-5
M. Wt: 163.17 g/mol
InChI Key: CZORCICKCUXXCZ-UHFFFAOYSA-N
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Description

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol. It is a derivative of isoquinoline, featuring a hydroxyl group at the 7-position and a saturated ring structure

Biochemical Analysis

Biochemical Properties

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one plays a significant role in various biochemical reactions It interacts with several enzymes, proteins, and other biomoleculesThis interaction inhibits the activity of SSAO/VAP-1, which is involved in the deamination of primary amines to aldehydes, ammonia, and hydrogen peroxide . By inhibiting SSAO/VAP-1, this compound can modulate inflammatory responses and oxidative stress.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in oxidative stress response and inflammation . Additionally, it has been observed to impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of SSAO/VAP-1, inhibiting its enzymatic activity . This inhibition leads to a decrease in the production of reactive aldehydes and hydrogen peroxide, thereby reducing oxidative stress and inflammation. Furthermore, this compound can modulate the expression of genes involved in these processes, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is relatively stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to the compound can lead to sustained inhibition of SSAO/VAP-1 activity and a corresponding reduction in oxidative stress and inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit SSAO/VAP-1 activity without causing significant adverse effects . At high doses, the compound may exhibit toxic effects, including potential damage to liver and kidney tissues. It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risk of toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound is metabolized primarily through oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and overall efficacy. Additionally, this compound can influence metabolic flux and metabolite levels, further contributing to its biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 4-hydroxy-3-aminophenylacetic acid using a dehydrating agent such as phosphorus oxychloride (POCl3) under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound, typically under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, often in anhydrous ether or alcohol solvents.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent and catalyst.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of quinone derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives.

Scientific Research Applications

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications across various fields:

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including its role as an enzyme inhibitor or modulator.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is structurally similar to other isoquinoline derivatives, such as 6-hydroxy-3,4-dihydro-2H-isoquinolin-1-one and 5-hydroxy-3,4-dihydro-2H-isoquinolin-1-one. its unique hydroxyl group at the 7-position imparts distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

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Properties

IUPAC Name

7-hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-7-2-1-6-3-4-10-9(12)8(6)5-7/h1-2,5,11H,3-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZORCICKCUXXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657883
Record name 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-05-5
Record name 3,4-Dihydro-7-hydroxy-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

BBr3 (4.75 mL, 47.5 mmol, in CH2Cl2) was added to a cold solution (ice-bath) of intermediate 18 (3.36 g, 18.98 mmol) in CH2Cl2 (100 mL). The mixture was then warmed to rt and stirred overnight. Water was carefully added dropwise to quench the reaction. EtOAc was added and the mixture was washed with water, brine, dried over anhydrous MgSO4, filtered and concentrated to afford 7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (intermediate 19) (2.46 g, 80%) as a white solid. mp: 201-203° C.
Name
Quantity
4.75 mL
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reactant
Reaction Step One
Quantity
3.36 g
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reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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